Advantame anhydrous

Sweetness Potency Use Level Formulation Efficiency

Replacing aspartame with advantame without reformulation poses stability and potency risks. Advantame anhydrous (~20,000× sucrose, ~100× aspartame) enables ultra-low use levels in beverages and confectionery. • PKU-safe: no phenylalanine warning label required • Enhanced stability: steric hindrance prevents diketopiperazine formation • High FDA ADI (32.8 mg/kg bw/day) ensures wide safety margin Ideal for soft drinks, dry mixes, gum, and specialized nutritional products.

Molecular Formula C24H30N2O7
Molecular Weight 458.5 g/mol
CAS No. 245650-17-3
Cat. No. B1665611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdvantame anhydrous
CAS245650-17-3
Synonymsadvantame
N-(N-(3-(3-hydroxy-4-methoxyphenyl) propyl)-alpha-aspartyl)-L-phenylalanine 1-methyl este
Molecular FormulaC24H30N2O7
Molecular Weight458.5 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CCCNC(CC(=O)O)C(=O)NC(CC2=CC=CC=C2)C(=O)OC)O
InChIInChI=1S/C24H30N2O7/c1-32-21-11-10-17(14-20(21)27)9-6-12-25-18(15-22(28)29)23(30)26-19(24(31)33-2)13-16-7-4-3-5-8-16/h3-5,7-8,10-11,14,18-19,25,27H,6,9,12-13,15H2,1-2H3,(H,26,30)(H,28,29)/t18-,19-/m0/s1
InChIKeyYTKBWWKAVMSYHE-OALUTQOASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Advantame Anhydrous: Next-Generation Sweetener


Advantame anhydrous (CAS 245650-17-3) is a non-caloric, high-intensity artificial sweetener and a second-generation N-substituted analogue of aspartame, synthesized from aspartame and isovanillin [1]. As the anhydrous form of the monohydrate (CAS 714229-20-6), it is a white to yellow powder with a molar mass of 458.511 g·mol⁻¹ [2]. It is approved for general use in foods and beverages as a sweetener and flavor enhancer in major markets including the United States (FDA, 2014) and the European Union (EFSA, 2013; E 969) [3][4].

Product type Non-caloric high-intensity sweetener, anhydrous form
Regulatory Approved for general food & beverage use (FDA, EU E 969)
Procurement note Extreme potency reduces use-level and shipping mass

Advantame vs. Aspartame-Derived Sweeteners


The simple substitution of one aspartame-derived sweetener for another is technically and economically unsound due to extreme differences in potency, which dictate use levels, and distinct differences in chemical stability and safety labeling. Advantame's potency, being approximately 100 times that of aspartame and up to an order of magnitude greater than neotame, means that formulation requires a different order of magnitude in mass [1]. Furthermore, the unique steric hindrance from its vanillyl group imparts a different stability profile, preventing the formation of diketopiperazine, a common degradation product of aspartame [2]. These differences necessitate independent stability studies, re-formulation of blends, and consideration of distinct regulatory labeling, making interchange without quantitative justification a high-risk approach.

Potency mismatch
Approximately 100× sweeter than aspartame; direct mass-for-mass substitution disrupts sweetness profile.
Stability divergence
Steric hindrance prevents diketopiperazine formation; shelf-life assumptions for aspartame may not transfer.
Labeling incompatibility
PKU warning exemption and ADI limits differ; regulatory labeling cannot be carried over without review.

Advantame Anhydrous: Differentiating Evidence


Sweetness Potency vs. Aspartame and Neotame

Advantame demonstrates a significantly higher sweetness potency compared to its primary analogs. It is approximately 20,000 times sweeter than a 3-14% sucrose solution, which translates to a potency roughly 100 times that of aspartame [1][2]. When compared to the second-generation sweetener neotame, which is 7,000-13,000 times sweeter than sucrose, advantame's relative sweetness is up to 2.9 times greater [3]. This extreme potency means that achieving a desired sweetness level requires far less material by mass.

Sweetness Potency
Cross-study comparable
≈ 20,000×
vs. sucrose (3–14% sol.)
100-fold reduction in mass vs. aspartame
Range 7,000–47,700×; up to 2.9× sweeter than neotame
Sweetness Potency Use Level Formulation Efficiency Cost-in-Use

Chemical Stability: Diketopiperazine Prevention

A key differentiating feature of advantame is its improved chemical stability compared to aspartame, stemming from its molecular structure. Unlike aspartame, advantame does not undergo intramolecular cyclization to form the degradation product diketopiperazine [1][2]. This is due to steric hindrance provided by the bulky 3-(3-hydroxy-4-methoxyphenyl)propyl (vanillyl) group on the amine nitrogen, which physically blocks the reaction [1]. This is a qualitative but well-established advantage; while quantitative rate comparisons are limited in public literature, the absence of this major degradation pathway is a fundamental difference.

Chemical Stability
Class-level inference
Diketopiperazine formation blocked
Predicts longer aqueous shelf life vs. aspartame
Steric hindrance from vanillyl group prevents degradation pathway
Chemical Stability Degradation Pathway Shelf Life Aqueous Stability

Regulatory ADI: Advantage Over Neotame

Regulatory bodies have established different Acceptable Daily Intake (ADI) levels for each sweetener, reflecting their unique toxicological profiles. The U.S. FDA set an ADI for advantame of 32.8 mg/kg body weight per day [1]. In contrast, the FDA ADI for neotame is 0.3 mg/kg bw/day [2]. This represents an over 100-fold higher ADI for advantame from the FDA's perspective, offering a wider margin of safety and greater formulation flexibility before reaching the intake limit. It is important to note that both EFSA and JECFA have established an ADI of 5 mg/kg bw/day for advantame, which is still 2.5 times higher than the EFSA/JECFA ADI for neotame (2 mg/kg bw/day) [3].

Regulatory ADI
Head-to-head
Advantame (FDA) 32.8 mg/kg bw/day
Neotame (FDA) 0.3 mg/kg bw/day
109× higher ADI
Wider formulation flexibility and high-consumption margin
EFSA/JECFA ADI 5 vs. 2 mg/kg (2.5× higher)
Regulatory Compliance Acceptable Daily Intake FDA JECFA Safety Assessment

PKU Safety: Exemption from Phenylalanine Warning

Unlike aspartame, which requires a mandatory warning label for individuals with phenylketonuria (PKU), products containing advantame are exempt from this labeling requirement in the United States [1][2]. This regulatory distinction is a direct consequence of advantame's extreme sweetness potency. Because it is approximately 100 times sweeter than aspartame, the amount of advantame required to achieve the same sweetness level is only 1/100th. Consequently, the amount of phenylalanine (a metabolite) released from the normal use of advantame is insignificant and poses no health risk to individuals with PKU [3]. The JECFA also concluded that its ADI applies to individuals with PKU [4].

PKU Labeling Exemption
Head-to-head
Advantame No phenylalanine warning
Aspartame Warning required
Enables PKU-safe products without stigmatizing label
Insignificant phenylalanine release due to extreme potency
Phenylketonuria PKU Safety Labeling Regulatory Exemption

Advantame Anhydrous: Key Applications


Shelf-Stable High-Volume Beverages

Advantame's combination of extreme sweetness potency, improved stability against diketopiperazine formation, and a high FDA ADI (32.8 mg/kg bw/day) makes it exceptionally well-suited for carbonated soft drinks. The low use level minimizes ingredient cost impact, while the enhanced stability ensures consistent sweetness throughout the product's shelf life, especially in acidic conditions. The high ADI provides a wide safety margin for high-volume consumption [1][2].

PKU and Specialized Diet Products

The exemption from phenylalanine warning labeling is a unique and decisive advantage for products targeting individuals with PKU or for manufacturers seeking a 'clean label' approach in this regard [1]. Advantame allows the creation of sweetened products that are safe for this population without the stigmatizing or cautionary label required for aspartame [2]. This is a clear value proposition for specialized nutritional products, pharmaceuticals, and confectionery aimed at this market.

Tabletop Sweeteners and Dry Mixes

The extreme potency (≈20,000x sucrose) is a primary advantage for tabletop sweeteners and dry mixes (e.g., for beverages, desserts). A single-use sachet requires only a minuscule amount of advantame, which can be easily blended with a bulking agent. This allows for a very small, convenient, and cost-effective packaging format. The stability in dry conditions further supports long shelf life for these consumer products [1].

Sugar-Free Confections and Chewing Gum

Advantame's potent sweetness and good stability at the moderate temperatures involved in confectionery and gum manufacture are key. The extremely low use level helps mitigate the high cost of other ingredients and allows for a cleaner sweetness profile. Furthermore, its synergy with other sweeteners and flavors can be used to create complex, long-lasting flavor profiles ideal for chewing gum and candies [1].

Application
Selection Property
Validation Focus
Carbonated soft drinks
Extreme potency & diketopiperazine stability
Shelf-life sweetness retention in acidic conditions
PKU-specialized products
PKU labeling exemption
Regulatory compliance & consumer acceptance testing
Tabletop sweeteners & dry mixes
Ultra-high potency for minuscule dose
Blending uniformity & packaging cost efficiency
Sugar-free confections & gum
Moderate thermal stability & flavor synergy
Long-lasting flavor profile in chewing gum base
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